A Comprehensive Technical Guide to 6-Bromo-2-chloro-3-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 6-Bromo-2-chloro-3-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and agrochemical research, halogenated and trifluoromethyl-substituted aromatic compounds represent a cornerstone for the development of novel bioactive molecules. The strategic incorporation of these functional groups can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides an in-depth technical overview of 6-Bromo-2-chloro-3-(trifluoromethyl)aniline (CAS No. 914642-83-4), a trifunctional aniline derivative with significant potential as a versatile building block in organic synthesis. While specific data for this compound is limited, this document will synthesize available information on analogous structures to present a comprehensive profile encompassing its chemical identity, physicochemical properties, a plausible synthetic route, and its prospective role in the design of new therapeutic agents.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is paramount for unambiguous scientific communication and patent literature. The structure of the title compound features an aniline core with three distinct substituents.
IUPAC Name
Based on the systematic rules of nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC), the correct name for this compound is 6-Bromo-2-chloro-3-(trifluoromethyl)aniline .[2] The numbering of the aniline ring begins at the carbon bearing the amino group (-NH2) and proceeds in the direction that assigns the lowest possible locants to the substituents. The substituents are then cited in alphabetical order.
Synonyms
While no widely recognized common names or trivial names for this specific compound are documented, systematic variations in nomenclature may be encountered in different chemical databases. These can include:
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Benzenamine, 6-bromo-2-chloro-3-(trifluoromethyl)-
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Aniline, 6-bromo-2-chloro-3-(trifluoromethyl)-
Chemical Structure
The two-dimensional chemical structure of 6-Bromo-2-chloro-3-(trifluoromethyl)aniline is depicted below:
Physicochemical and Spectroscopic Properties
Detailed experimental data for 6-Bromo-2-chloro-3-(trifluoromethyl)aniline are not extensively reported in the public domain. However, its properties can be reliably inferred from data available for structurally similar compounds and through computational predictions.
Tabulated Physicochemical Data
| Property | Value (Predicted/Inferred) | Source/Basis for Inference |
| CAS Number | 914642-83-4 | [2] |
| Molecular Formula | C₇H₄BrClF₃N | Calculated |
| Molecular Weight | 274.47 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from related anilines[3] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents | General property of substituted anilines |
| XLogP3 | ~4.0 | Inferred from similar compounds[4] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 1 (N), 3 (F) | Calculated |
Note: Predicted values are generated from computational algorithms and should be used as an estimation pending experimental verification.
Predicted Spectroscopic Data
While experimental spectra are not available, the expected features in key spectroscopic analyses can be predicted:
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The amino group protons will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display seven signals, one for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.
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¹⁹F NMR: A single, sharp singlet is anticipated for the three equivalent fluorine atoms of the trifluoromethyl group.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. The molecular ion peak (M+) would be expected around m/z 273 and 275, with other isotopic contributions.
Synthesis and Reaction Chemistry
A detailed, peer-reviewed synthesis protocol for 6-Bromo-2-chloro-3-(trifluoromethyl)aniline has not been published. However, a plausible and efficient synthetic route can be designed based on well-established methodologies in aromatic chemistry, particularly the electrophilic halogenation of substituted anilines.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the sequential halogenation of a suitable trifluoromethylaniline precursor. The directing effects of the substituents are crucial in determining the order of the reactions.
Caption: Retrosynthetic analysis of 6-Bromo-2-chloro-3-(trifluoromethyl)aniline.
Step-by-Step Synthetic Protocol
This proposed synthesis aims to achieve the desired substitution pattern by leveraging the ortho-, para-directing effect of the amino group and the meta-directing effect of the trifluoromethyl group.
Step 1: Chlorination of 3-(Trifluoromethyl)aniline
The initial step involves the regioselective chlorination of 3-(trifluoromethyl)aniline. The amino group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. The positions ortho and para to the amino group are 2, 4, and 6. The position meta to the trifluoromethyl group is position 5. Therefore, chlorination is expected to occur at the 2, 4, or 6 positions. To achieve selective monochlorination at the 2-position, a mild chlorinating agent and controlled reaction conditions are necessary.
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Reagents and Materials:
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3-(Trifluoromethyl)aniline
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N-Chlorosuccinimide (NCS)
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Acetonitrile (or another suitable polar aprotic solvent)
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Round-bottom flask
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Magnetic stirrer
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Standard work-up and purification equipment
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Procedure:
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Dissolve 3-(Trifluoromethyl)aniline (1.0 eq.) in acetonitrile in a round-bottom flask.
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Cool the solution in an ice bath to 0 °C.
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Add N-Chlorosuccinimide (1.0-1.1 eq.) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to isolate 2-Chloro-3-(trifluoromethyl)aniline.
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Step 2: Bromination of 2-Chloro-3-(trifluoromethyl)aniline
The subsequent bromination of the 2-chloro-3-(trifluoromethyl)aniline intermediate is directed by the remaining activating amino group to the vacant para position (position 6).
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Reagents and Materials:
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2-Chloro-3-(trifluoromethyl)aniline
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N-Bromosuccinimide (NBS)
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N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
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Round-bottom flask
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Magnetic stirrer
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Procedure:
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Dissolve 2-Chloro-3-(trifluoromethyl)aniline (1.0 eq.) in DMF or DCM in a round-bottom flask.
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Cool the solution to 0 °C.
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Add N-Bromosuccinimide (1.0-1.1 eq.) portion-wise.
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Stir the reaction at room temperature for 3-6 hours, monitoring by TLC or GC-MS.
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Perform an aqueous work-up similar to Step 1.
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Purify the final product, 6-Bromo-2-chloro-3-(trifluoromethyl)aniline, by column chromatography or recrystallization.
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Caption: Logical workflow for the application of 6-Bromo-2-chloro-3-(trifluoromethyl)aniline in drug discovery.
Conclusion
6-Bromo-2-chloro-3-(trifluoromethyl)aniline is a synthetically valuable, yet underexplored, chemical intermediate. Its unique combination of a reactive amine handle and two distinct halogen atoms, along with the electronically influential trifluoromethyl group, makes it an attractive starting material for the synthesis of complex molecules. While detailed experimental data are currently lacking, this guide provides a solid foundation for researchers by establishing its correct IUPAC nomenclature, predicting its key physicochemical properties, outlining a plausible synthetic strategy, and highlighting its potential in the rational design of new pharmaceuticals and agrochemicals. Further experimental investigation into the synthesis and reactivity of this compound is warranted and will undoubtedly expand the toolbox of medicinal and synthetic chemists.
References
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ResearchGate. (n.d.). Trifluoromethylated bioactive molecules and the construction of.... Retrieved from [Link]
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MDPI. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]
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PubMed. (2014, July 15). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Retrieved from [Link]
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PMC. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-6-(trifluoromethyl)aniline. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]
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Cheméo. (n.d.). Aniline, 2-bromo-6-chloro - Chemical & Physical Properties. Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
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PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
Sources
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